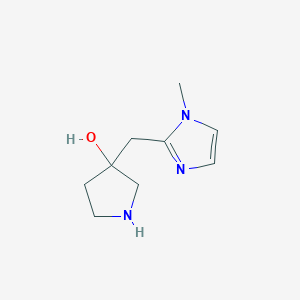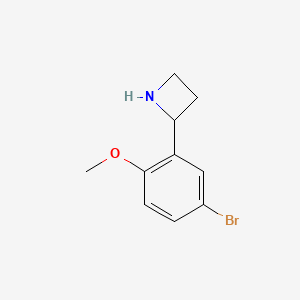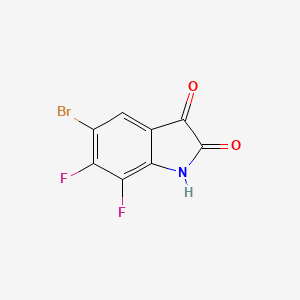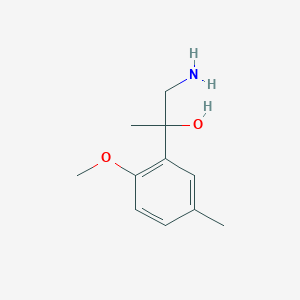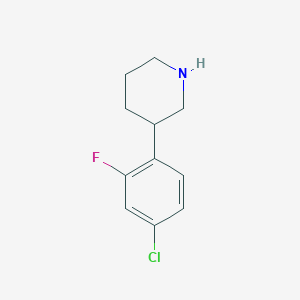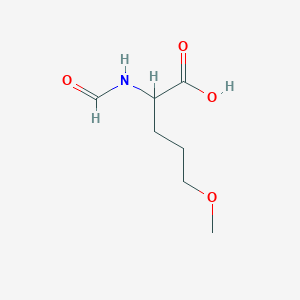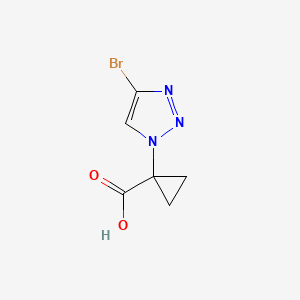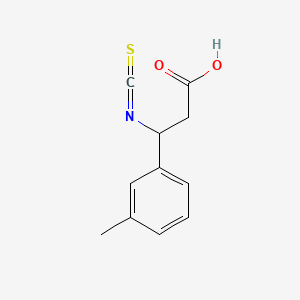![molecular formula C10H14N2O B13617082 4-[(Azetidin-3-yloxy)methyl]-2-methylpyridine](/img/structure/B13617082.png)
4-[(Azetidin-3-yloxy)methyl]-2-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(Azetidin-3-yloxy)methyl]-2-methylpyridine is a heterocyclic organic compound that features a pyridine ring substituted with an azetidine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Azetidin-3-yloxy)methyl]-2-methylpyridine typically involves the following steps:
Formation of Azetidine Intermediate: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Attachment to Pyridine Ring: The azetidine intermediate is then reacted with a pyridine derivative, such as 2-methylpyridine, under conditions that facilitate the formation of the ether linkage.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-[(Azetidin-3-yloxy)methyl]-2-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the azetidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced azetidine derivatives.
Substitution: Formation of substituted pyridine or azetidine derivatives.
科学的研究の応用
4-[(Azetidin-3-yloxy)methyl]-2-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-[(Azetidin-3-yloxy)methyl]-2-methylpyridine involves its interaction with specific molecular targets. The azetidine moiety can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The pyridine ring can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall biological activity.
類似化合物との比較
Similar Compounds
- 4-[(Azetidin-3-yloxy)methyl]-2-methoxypyridine
- Methyl 4-(azetidin-3-yloxy)pyridine-2-carboxylate
Uniqueness
4-[(Azetidin-3-yloxy)methyl]-2-methylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for further research and development.
特性
分子式 |
C10H14N2O |
|---|---|
分子量 |
178.23 g/mol |
IUPAC名 |
4-(azetidin-3-yloxymethyl)-2-methylpyridine |
InChI |
InChI=1S/C10H14N2O/c1-8-4-9(2-3-12-8)7-13-10-5-11-6-10/h2-4,10-11H,5-7H2,1H3 |
InChIキー |
GLOYOWTXWRJJOA-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=CC(=C1)COC2CNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



